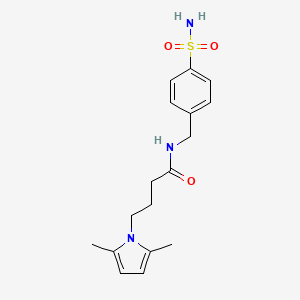

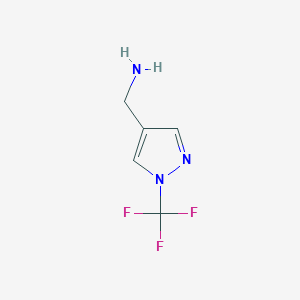

![molecular formula C13H17Cl2N3S B3002982 2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride CAS No. 2320601-73-6](/img/structure/B3002982.png)

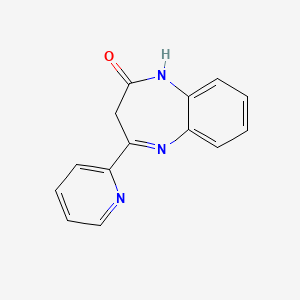

2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multicomponent reactions, as seen in the ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines , and the electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones . These methods highlight the potential for using similar strategies to synthesize the compound of interest, possibly involving a three-component reaction with a pyrazole derivative, a suitable aldehyde, and a thiol-containing pyridine derivative under specific conditions such as ultrasound irradiation or electrochemical generation of a base.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, as seen in the study of mononuclear complexes with pyrazolylpyridine ligands and the crystal structure of a pyrazolylmethyl-dihydropyridine . These studies suggest that the compound "2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride" could also be characterized by similar techniques to determine its molecular geometry and confirm its regiochemistry.

Chemical Reactions Analysis

The chemical reactivity of similar heterocyclic compounds includes cyclization reactions , intramolecular nitrilimine cycloadditions , and photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloadditions . These reactions indicate that the compound may also undergo similar cycloaddition reactions, potentially involving a nitrilimine intermediate derived from a tetrazole precursor, as suggested by the synthesis of polycyclic pyrazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various spectroscopic methods and computational studies . For instance, the photoluminescent properties of pyrazolylpyridine ligands and their complexes have been investigated , and computational studies have been used to predict the stability and tautomeric forms of pyrazole derivatives . These approaches could be applied to the compound "2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride" to predict its physical properties, such as solubility, melting point, and photoluminescence, as well as its chemical reactivity and preferred tautomeric forms.

Applications De Recherche Scientifique

Synthesis and Photophysical Properties

Research has explored the synthesis and photophysical properties of heteroleptic mononuclear cyclometalated complexes, where ancillary ligands play a crucial role in color tuning for potential applications in organic light-emitting devices (OLEDs) and biological labeling. The study demonstrates how the electrochemical and photophysical properties can be adjusted through the nature of the ancillary tetrazolate ligand, offering insights into the design of materials with specific emission characteristics (Stagni et al., 2008).

Molecular Docking and Anticancer Activity

Further research involves the synthesis of pyrazole derivatives incorporated with oxazole, pyrazoline, and pyridine, evaluated for their anticancer and antimicrobial activities. Molecular docking studies of these compounds suggest their potential utility in overcoming microbe resistance to pharmaceutical drugs, indicating their significance in the development of new therapeutic agents (Katariya et al., 2021).

Synthesis Methodologies

A variety of synthesis methodologies have been developed to create fused polycyclic compounds, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, using regioselective reactions under ultrasound irradiation. This method offers a rapid, efficient way to produce these compounds, highlighting advancements in synthetic chemistry that facilitate the development of novel heterocyclic compounds (Nikpassand et al., 2010).

Structural and Optical Characteristics

The structural and optical characteristics of pyrazolo[3,4-b]pyridine derivatives have also been examined. These studies include the crystalline structure analysis and optical properties evaluation, which are essential for understanding their potential applications in materials science and electronic devices. The research provides a basis for exploring the use of these compounds in optoelectronic applications (Zedan et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Compounds with similar structures have been known to affect a variety of pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

A compound with a similar structure was found to have high in vitro and in vivo efficacy, favorable pharmacokinetics, and clean safety pharmacology characteristics .

Result of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-3-(pyridin-4-ylsulfanylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S.2ClH/c1-16-13(11-3-2-4-12(11)15-16)9-17-10-5-7-14-8-6-10;;/h5-8H,2-4,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYPGJHCNZTCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)CSC3=CC=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)